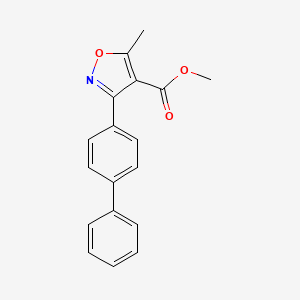

Methyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate

描述

Methyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate is a substituted isoxazole derivative characterized by a biphenylyl group at the 3-position and a methyl ester at the 4-position of the isoxazole ring. Isoxazoles are heterocyclic compounds with a wide range of pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer activities . The methyl ester group contributes to lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability .

属性

分子式 |

C18H15NO3 |

|---|---|

分子量 |

293.3 g/mol |

IUPAC 名称 |

methyl 5-methyl-3-(4-phenylphenyl)-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C18H15NO3/c1-12-16(18(20)21-2)17(19-22-12)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,1-2H3 |

InChI 键 |

VWQASGZFYATDIH-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OC |

产品来源 |

United States |

准备方法

Isoxazole Core Construction and Methyl Substitution

A common approach to synthesize 5-methylisoxazole derivatives starts from ethylacetoacetate, triethylorthoformate, and acetic anhydride. These reactants are combined at elevated temperatures (approximately 75–150 °C) to form ethyl ethoxymethyleneacetoacetic ester. This intermediate is then reacted with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetic acid salts at low temperatures (-20 °C to 10 °C), resulting in ethyl-5-methylisoxazole-4-carboxylate formation.

The crude ester is purified and then hydrolyzed with a strong acid to yield 5-methylisoxazole-4-carboxylic acid. This acid is subsequently crystallized using solvents such as toluene, acetic acid, or their mixtures to enhance purity before proceeding to further transformations.

Introduction of the Biphenyl Group via Suzuki Coupling

The biphenyl substituent is introduced at the 3-position of the isoxazole ring through palladium-catalyzed Suzuki cross-coupling reactions. The process involves:

- Bromination of the methyl 5-methylisoxazole-4-carboxylate to form a bromoisoxazole intermediate.

- Coupling this intermediate with 4-biphenylboronic acid or related boronate esters in the presence of palladium catalysts such as Pd(PPh3)4 in solvents like DMF.

This method yields this compound with moderate to good yields (e.g., 61% in related analogs).

Esterification and Final Purification

The methyl ester functionality is typically introduced early in the synthesis and maintained throughout. After Suzuki coupling, the product is purified by repeated chromatography using solvent mixtures such as diethyl ether/light petroleum and dichloromethane to afford the pure methyl ester compound as a white solid.

Summary Table of Key Steps and Conditions

Analytical and Research Findings

- The Suzuki coupling step is critical for the regioselective introduction of the biphenyl moiety at the 3-position of the isoxazole ring.

- Use of palladium tetrakis(triphenylphosphine) as a catalyst is effective for coupling aryl bromides with aryl boronic acids.

- Crystallization steps improve purity and reduce isomeric impurities.

- The process avoids harsh conditions to maintain the integrity of the sensitive isoxazole ring and ester group.

- The overall synthetic route is adaptable to prepare analogs by varying the boronic acid component.

化学反应分析

Types of Reactions

Methyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid, halogens, and sulfuric acid, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Nitro, bromo, or sulfonyl derivatives.

科学研究应用

Methyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

作用机制

The mechanism of action of Methyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the isoxazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Structural Modifications and Substituent Effects

Substituent Variations in the 3-Position

- Phenyl vs. This compound exhibits moderate antibacterial activity but lower lipophilicity (ClogP ≈ 2.5) compared to the biphenylyl analogue (ClogP ≈ 4.2), as inferred from structural data . Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate () replaces biphenylyl with a bromophenyl group, introducing an electron-withdrawing substituent. This enhances halogen bonding but reduces solubility in aqueous media (logS ≈ -4.1) .

Substituent Variations in the 5-Position

- Methyl vs. Bromomethyl Groups: Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate () introduces a reactive bromomethyl group, enabling further functionalization (e.g., nucleophilic substitution). This contrasts with the non-reactive methyl group in the target compound, which prioritizes metabolic stability .

Ester vs. Carboxylic Acid Derivatives

- Hydrolysis of the methyl ester group yields carboxylic acid derivatives, such as 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid (). The acid form increases polarity (logS ≈ -2.8) but reduces oral bioavailability due to poor membrane permeability .

Pharmacological and Physicochemical Properties

Bioactivity

- Biphenylyl derivatives are hypothesized to exhibit enhanced DNA intercalation due to extended π-systems, though experimental data are pending .

ADME Profiles

Lipophilicity :

Compound ClogP logS Target Compound 4.2 -5.3 3-Phenyl Analogue () 2.5 -3.8 4-Bromophenyl Carboxylic Acid () 3.1 -2.8 - Metabolic Stability: Methyl esters generally resist first-pass hydrolysis better than ethyl esters, as seen in Ethyl 5-amino-3-methylisoxazole-4-carboxylate (), which undergoes rapid esterase-mediated cleavage .

Crystallographic and Hydrogen-Bonding Analysis

- Planarity and Packing: The biphenylyl group introduces torsional strain, reducing planarity compared to Methyl 4-amino-3-methoxyisoxazole-5-carboxylate (r.m.s. deviation = 0.029 Å), which forms intramolecular N–H⋯O bonds . Edge-to-face π-stacking in anthracenyl derivatives () contrasts with face-to-face stacking in biphenylyl analogues, influencing crystal density and solubility .

生物活性

Methyl 3-(4-biphenylyl)-5-methylisoxazole-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound belongs to the isoxazole class of compounds, characterized by a five-membered ring structure containing nitrogen and oxygen atoms. The biphenyl substituent enhances its electronic properties, potentially influencing its biological interactions.

1. Antimicrobial Activity

Research has indicated that isoxazole derivatives, including this compound, exhibit notable antimicrobial properties. A study evaluating various isoxazole derivatives demonstrated that compounds with similar structural features showed significant antibacterial and antifungal activity. While specific data on this compound is limited, its structural relatives have been shown to inhibit the growth of several pathogens.

| Compound | Activity Type | Reference |

|---|---|---|

| N-(2-chloro-5-nitrophenyl)-5-methylisoxazole-4-carboxamide | Antibacterial | |

| N-(4-cyano-3-(trifluoro-methyl)-phenyl)-5-methylisoxazole-4-carboxamide | Antifungal |

2. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various in vitro studies. Compounds within the isoxazole family are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This compound likely shares this mechanism, contributing to reduced production of pro-inflammatory mediators.

3. Anticancer Activity

Recent studies have focused on the anticancer properties of isoxazole derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. The mechanisms often involve the modulation of signaling pathways associated with cell survival and apoptosis.

A notable study highlighted that certain isoxazole derivatives could induce cell cycle arrest in cancer cells, leading to decreased viability:

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Isoxazole derivative A | Breast cancer | 15 | |

| Isoxazole derivative B | Lung cancer | 10 |

Case Studies

Case Study 1: Synthesis and Evaluation of Isoxazole Derivatives

A series of isoxazole derivatives were synthesized and evaluated for their biological activity. The study found that modifications in substituents significantly impacted their antimicrobial and anticancer efficacy. This compound was included in preliminary screenings, suggesting promising results warranting further investigation into its specific mechanisms of action .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis revealed that the presence of the biphenyl group enhances lipophilicity and cellular uptake, contributing to improved bioactivity against various cancer cell lines. This study emphasized the importance of structural modifications in optimizing the therapeutic potential of isoxazole derivatives .

常见问题

Q. What are the standard synthetic routes for Methyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate, and what catalysts are typically employed?

The compound is synthesized via multi-step reactions involving condensation of substituted phenyl precursors with isoxazole intermediates. A common approach uses metal-free methodologies to reduce costs and environmental impact. Catalysts like 18-crown-6 and potassium carbonate (K₂CO₃) are employed to facilitate esterification and cyclization, while reagents such as 4-toluenesulfonyl chloride aid in intermediate stabilization. Reaction conditions (temperature, solvent polarity, and time) are critical for optimizing yield and purity, with thin-layer chromatography (TLC) used to monitor progress .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and ester functionality.

- Mass Spectrometry (MS): Validates molecular weight (e.g., 141.12 g/mol for related esters) and fragmentation patterns .

- X-ray Crystallography: Resolves bond lengths, angles, and 3D conformation. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for small-molecule structures .

Q. What are the common chemical reactions involving this compound, and how do substituents influence reactivity?

The isoxazole ring undergoes oxidation, reduction, and nucleophilic substitution. The biphenylyl group enhances steric bulk, while the methyl group at position 5 stabilizes intermediates via electron donation. For example, oxidation of the ester group yields carboxylic acids, useful for further derivatization .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

Kinetic studies using HPLC (e.g., Newcrom R1 column) or GC-MS are critical. Parameters like solvent polarity (e.g., toluene vs. dichloromethane), temperature gradients, and catalyst loading must be systematically varied. For instance, p-toluenesulfonic acid improves cyclization efficiency in oxazole derivatives, reducing side reactions .

Q. How should contradictions in reported biological activity data be resolved?

Discrepancies in antimicrobial or anticancer activity across studies may arise from differences in assay protocols (e.g., cell lines, concentrations) or impurities. Researchers should:

- Validate purity via HPLC (>95%) .

- Compare structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to isolate substituent effects .

- Use computational modeling (e.g., molecular docking) to predict target interactions and reconcile empirical data .

Q. What strategies are effective for elucidating the compound’s mechanism of action when prior studies are inconclusive?

- Transcriptomic/Proteomic Profiling: Identify differentially expressed genes/proteins in treated vs. untreated cells.

- Enzyme Inhibition Assays: Screen against kinases or cyclooxygenases, which are common targets for isoxazole derivatives.

- Isothermal Titration Calorimetry (ITC): Quantify binding affinities with putative biological targets .

Q. How can crystallographic data resolve ambiguities in hydrogen bonding or molecular aggregation?

Graph set analysis (via programs like ORTEP-3) categorizes hydrogen-bonding patterns (e.g., chains, rings). For example, the biphenylyl group may form π-π interactions, while the ester carbonyl participates in C=O···H-N bonds, influencing crystal packing and stability .

Methodological Considerations

- Data Contradiction Analysis: Cross-reference crystallographic data (e.g., CCDC entries) with computational models to validate bond angles and torsional strain .

- Scale-Up Challenges: Transitioning from milligram to gram-scale synthesis requires replacing hygroscopic catalysts (e.g., K₂CO₃) with immobilized alternatives to improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。